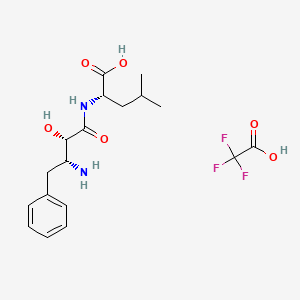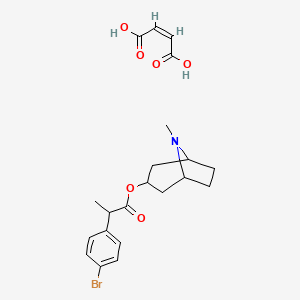
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT is a dinucleoside polyphosphate compound. It consists of two guanosine molecules linked by a chain of five phosphate groups. This compound is known for its role in various biochemical processes and is often used in scientific research to study cellular mechanisms and signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT typically involves the phosphorylation of guanosine derivatives. One common method is the stepwise addition of phosphate groups to guanosine monophosphate. This process requires specific reagents and conditions to ensure the correct formation of the pentaphosphate chain .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated systems. These systems control the reaction conditions, such as temperature, pH, and reagent concentrations, to optimize yield and purity. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphate chain into smaller units.
Phosphorylation/Dephosphorylation: Adding or removing phosphate groups.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorylating agents: Such as phosphorus oxychloride.
Hydrolyzing agents: Such as water or acids.
Substituting agents: Such as nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can produce guanosine monophosphate and inorganic phosphate .
Wissenschaftliche Forschungsanwendungen
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and studies of phosphate chemistry.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, such as modulating immune responses.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Wirkmechanismus
The mechanism of action of DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to them and altering their function. This compound is known to activate certain signaling pathways, which can lead to changes in cellular processes like gene expression and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
P1,P2-Di(guanosine-5′) diphosphate ammonium salt: Contains two phosphate groups.
P1,P3-Di(guanosine-5′) triphosphate ammonium salt: Contains three phosphate groups.
P1,P4-Di(guanosine-5′) tetraphosphate ammonium salt: Contains four phosphate groups
Uniqueness
DIGUANOSINE PENTAPHOSPHATE AMMONIUM SALT is unique due to its five phosphate groups, which confer distinct biochemical properties. This compound’s ability to interact with multiple molecular targets and participate in various signaling pathways makes it a valuable tool in research .
Eigenschaften
CAS-Nummer |
102783-42-6 |
|---|---|
Molekularformel |
C20H29N10O24P5 |
Molekulargewicht |
948.37 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)








![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)

